molecular formula C17H22N4O B6443921 N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine CAS No. 2549054-42-2

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine

Cat. No.: B6443921
CAS No.: 2549054-42-2
M. Wt: 298.4 g/mol
InChI Key: GAVLYOAOKRKLGU-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the quinoxaline core, followed by the introduction of the pyrrolidine ring and the oxane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline core or the pyrrolidine ring.

    Substitution: Various substituents can be introduced into the quinoxaline core or the pyrrolidine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, modified pyrrolidine rings, and substituted oxane moieties. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, pyrrolidine-containing molecules, and oxane-based compounds. Examples include:

  • Quinoxaline-2-carboxylic acid
  • 1-(oxan-4-yl)pyrrolidine
  • Quinoxaline-2,3-dione

Uniqueness

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and an oxane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-4-16-15(3-1)18-11-17(20-16)19-13-5-8-21(12-13)14-6-9-22-10-7-14/h1-4,11,13-14H,5-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLYOAOKRKLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC3=CC=CC=C3N=C2)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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